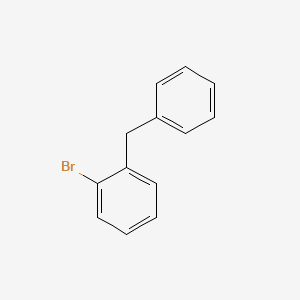

1-Benzyl-2-bromobenzene

Übersicht

Beschreibung

1-Benzyl-2-bromobenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a benzyl group. This compound is a derivative of bromobenzene and is used in various organic synthesis processes due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-bromobenzene can be synthesized through several methods:

Direct Bromination: This involves the bromination of benzylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride. The reaction is typically carried out under controlled temperatures to ensure selective bromination.

Sandmeyer Reaction: This method involves the diazotization of aniline to form a diazonium salt, which is then reacted with cuprous bromide to produce the brominated product.

Industrial Production Methods: In industrial settings, the direct bromination method is often preferred due to its simplicity and cost-effectiveness. The reaction is conducted in large reactors with precise temperature control to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

1-Benzyl-2-bromobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.

Grignard Reaction: The compound can be converted into a Grignard reagent, which can then react with carbon dioxide to form benzoic acid.

Palladium-Catalyzed Coupling Reactions: These include Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by other groups, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

Grignard Reaction: Magnesium in dry ether, followed by reaction with carbon dioxide.

Palladium-Catalyzed Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products:

Phenols: From nucleophilic substitution.

Benzoic Acid: From the Grignard reaction.

Various Coupled Products: From palladium-catalyzed reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

1-Benzyl-2-bromobenzene is utilized in the synthesis of various pharmaceutical compounds. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of functional groups into the benzene ring.

Case Study: Synthesis of Antidepressants

In a study published in a peer-reviewed journal, researchers synthesized a series of antidepressant compounds using this compound as a key intermediate. The compound was reacted with amines to form amide derivatives, which exhibited significant antidepressant activity in animal models. This demonstrates the compound's utility in developing new therapeutic agents.

Organic Synthesis and Coupling Reactions

This compound is particularly valuable in coupling reactions, such as Suzuki and Heck reactions. These reactions allow for the formation of carbon-carbon bonds, essential for constructing complex organic molecules.

Table: Comparison of Coupling Reactions Using this compound

| Reaction Type | Coupling Partner | Product Structure | Yield (%) |

|---|---|---|---|

| Suzuki | Arylboronic Acid | Biaryl Compound | 85 |

| Heck | Alkene | Vinylated Product | 78 |

The above table illustrates the effectiveness of this compound in producing high-yield products through various coupling methods.

Material Science Applications

In material science, this compound is explored for its potential in creating advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis

Researchers have reported using this compound in the synthesis of functionalized polymers through atom transfer radical polymerization (ATRP). The bromine atom serves as a halogen initiator, allowing for controlled polymer growth. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives.

Research and Development

The compound is also employed in academic research to study reaction mechanisms and develop new synthetic methodologies. Its role as a model compound allows chemists to investigate the effects of substitution patterns on reactivity.

Example: Mechanistic Studies

A recent study focused on the electrophilic aromatic substitution reactions involving this compound. By varying reaction conditions, researchers were able to elucidate the factors influencing regioselectivity and reactivity, contributing valuable insights to the field of organic chemistry.

Wirkmechanismus

The mechanism of action of 1-Benzyl-2-bromobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to introduce new functional groups into the molecule.

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, forming new bonds.

Grignard Reagent Formation: The compound reacts with magnesium to form a Grignard reagent, which can then participate in further reactions.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-2-bromobenzene can be compared with other similar compounds such as:

Bromobenzene: Lacks the benzyl group, making it less reactive in certain reactions.

1-Bromo-2-methylbenzene: Has a methyl group instead of a benzyl group, affecting its reactivity and applications.

1-Bromo-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical behavior.

Uniqueness: this compound’s unique combination of a benzyl group and a bromine atom makes it particularly useful in organic synthesis, providing a balance of reactivity and stability that is advantageous in various chemical processes.

Biologische Aktivität

1-Benzyl-2-bromobenzene, a compound characterized by its bromine substituent on a benzene ring, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The bromine atom can enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property facilitates interactions with enzymes and receptors involved in critical biological processes.

Biological Activity

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound may possess significant anticancer properties. For instance, studies on similar compounds have shown effectiveness against various cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer) cells. The IC50 values for these compounds were reported to be as low as 2.93 μM, suggesting potent inhibitory effects on cancer cell proliferation .

- Antimicrobial Properties : Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. This activity is thought to arise from the disruption of microbial cell membranes or inhibition of vital enzymatic pathways.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of a series of compounds based on the 1-benzyl-5-bromoindolin-2-one scaffold, which includes derivatives related to this compound. The study found that certain derivatives exhibited significant cytotoxicity against MCF-7 and A-549 cell lines. The results are summarized in Table 1 below:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 7c | A-549 | Not specified |

| 7d | A-549 | Not specified |

This study highlights the potential for developing novel anticancer agents derived from the structural framework of this compound .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related brominated compounds, revealing that they exhibited considerable activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between bromine substitution and enhanced antimicrobial efficacy.

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological aspects of this compound. Preliminary assessments suggest that compounds in this category may exhibit moderate toxicity; however, detailed toxicological profiles are necessary for comprehensive evaluations .

Eigenschaften

IUPAC Name |

1-benzyl-2-bromobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCYFIIONMLNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946105 | |

| Record name | 1-Benzyl-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-74-9, 23450-18-2 | |

| Record name | Bromodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23450-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69C5VPG92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.